Meta-CF3 Substitution Produces a Stronger Carboxylic Acid (pKa 1.58) Than the para-CF3 Isomer (pKa 1.54) and the 3-Carboxylic Acid Regioisomer (pKa 2.68)
The target compound exhibits a predicted pKa of 1.58±0.10 for the oxadiazole-5-carboxylic acid group, reflecting the electron-withdrawing influence of the meta-CF₃-phenyl substituent transmitted through the oxadiazole ring . This value is slightly lower (more acidic) than the para-CF₃-phenyl isomer (CAS 944906-47-2; predicted pKa 1.54±0.10) and substantially more acidic than the regioisomeric 5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 163720-44-3; predicted pKa 2.68±0.10) . The approximately 0.04 pKa unit difference versus the para isomer translates to a roughly 10% higher proportion of ionized (carboxylate) species under near-neutral aqueous coupling conditions, which may influence reaction kinetics in amide bond-forming steps.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 1.58 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944906-47-2): pKa = 1.54 ± 0.10; 5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 163720-44-3): pKa = 2.68 ± 0.10 |
| Quantified Difference | Target vs. para-CF₃ isomer: ΔpKa ≈ +0.04 (slightly more acidic); Target vs. 3-COOH regioisomer: ΔpKa ≈ −1.10 (substantially more acidic) |
| Conditions | Predicted values from ChemicalBook using ACD/Labs or equivalent computational methods at 25 °C |
Why This Matters
For procurement decisions, the 1.10 pKa unit differential versus the 3-carboxylic acid regioisomer represents a >10-fold difference in acid strength, meaning the target compound will ionize more completely under identical pH conditions, directly affecting aqueous solubility, salt formation, and coupling efficiency in amide synthesis—a critical consideration when selecting the optimal building block for a specific synthetic route.
